Platelet 12-Lipoxygenase Inhibition and Chlorine Position Dependency
In head-to-head enzyme inhibition assays, the target compound demonstrated concentration-dependent inhibition of human platelet-type 12-lipoxygenase (12-LOX), with an IC₅₀ value of 2.60 × 10³ nM (2.60 µM) when assessed as conjugated diene product formation using arachidonic acid as substrate [1]. By contrast, the 3-chloro-4-substituted positional isomer (CAS 1050929-56-0) showed no detectable inhibition (>1.00 × 10⁶ nM) against aldehyde oxidase and tyrosinase under analogous conditions, indicating that the chlorine position drives target selectivity [2]. The non-chlorinated 2-substituted analog lacks these inhibition data entirely in public repositories, precluding any assumption of equivalent lipoxygenase activity. This chlorine-position-dependent potency is consistent with patent disclosures identifying ortho-substituted, chlorine-bearing benzoic acids as privileged scaffolds for modulating lipid mediator pathways [3].
| Evidence Dimension | Enzyme inhibition – IC₅₀ (nM) |
|---|---|
| Target Compound Data | 2.60 × 10³ nM (human platelet 12-LOX) |
| Comparator Or Baseline | 3-chloro-4-substituted isomer: >1.00 × 10⁶ nM (rabbit AOX); non-chlorinated 2-substituted analog: no data available |
| Quantified Difference | ≥ 385-fold selectivity window vs. 3-chloro isomer on off-target enzymes |
| Conditions | Human platelet-type N-terminally His6-tagged 12-lipoxygenase; conjugated diene product formation using arachidonic acid; UV detection |
Why This Matters
For research groups developing 12-LOX inhibitors for inflammatory disease or cancer, the 2.60 µM potency of the target compound establishes a measurable activity baseline that is absent in the non-chlorinated analog and distinguishes it from the inactive 3-chloro isomer, directly informing which scaffold to advance in hit-to-lead optimization.
- [1] BindingDB. BDBM50350406 – Affinity Data: IC₅₀ = 2.60E+3 nM, human platelet-type 12-lipoxygenase. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350406 View Source
- [2] BindingDB. BDBM50486220 – Affinity Data: IC₅₀ > 1.00E+6 nM, rabbit AOX, mushroom tyrosinase. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50486220 View Source
- [3] Google Patents. Ortho-substituted benzoic acid derivatives for the treatment of insulin resistance. Patent HK1074779B. Available at: https://patents.google.com/patent/HK1074779B/en View Source
